molecular formula C21H23FN6 B2893911 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine CAS No. 2097901-79-4

6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine

Cat. No. B2893911
CAS RN: 2097901-79-4
M. Wt: 378.455
InChI Key: BGZROUAAALYFDC-UHFFFAOYSA-N
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Description

The compound “6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Scientific Research Applications

Antibacterial Agents

The structural modification of pharmacologically active compounds can lead to the development of new drugs with potential antibacterial activity. Derivatives of 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine have been explored for their antibacterial properties. For instance, certain N-substituted derivatives have shown effects against Staphylococcus aureus, indicating their potential as antibacterial agents .

Antiproliferative Agents for Cancer Therapy

Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. These studies are crucial in the search for new cancer treatments. The substitution at the N-terminal of the molecule by a heterocyclic ring has been found to play a significant role in enhancing antiproliferative activity, making these derivatives promising candidates for cancer therapy .

Alzheimer’s Disease Treatment

The compound’s derivatives have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease. This application is particularly important given the increasing prevalence of Alzheimer’s and the ongoing search for more effective treatments .

Radiopharmaceuticals

Fluorinated derivatives, including those related to 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine, are of interest in the field of radiopharmacy. They can be used in the synthesis of radiolabeled compounds for diagnostic imaging, such as positron emission tomography (PET) scans .

Antimicrobial Drug Development

The ongoing challenge of antimicrobial resistance necessitates the design and development of new drugs. The compound could serve as a base structure for creating new molecules with improved antimicrobial activity, thus contributing to the global effort to combat drug-resistant infections .

Pharmaceutical and Medicinal Chemistry

The compound’s derivatives are of prime importance in pharmaceutical and medicinal chemistry due to their diverse biological activities. They can serve as intermediates in the synthesis of various pharmacologically active drugs, offering a wide range of therapeutic possibilities .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6/c22-14-5-6-19-17(11-14)20(25-12-23-19)27-15-7-9-28(10-8-15)21-16-3-1-2-4-18(16)24-13-26-21/h5-6,11-13,15H,1-4,7-10H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZROUAAALYFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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